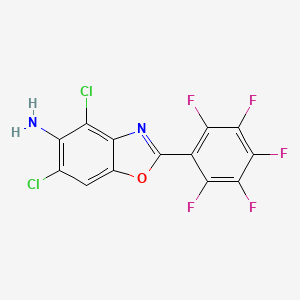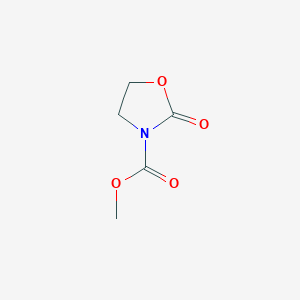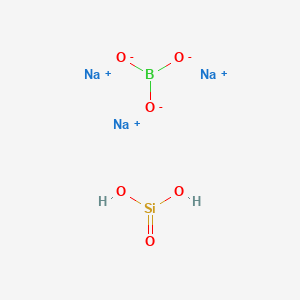
Sodium borate silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium borate silicate is a compound that combines the properties of borate and silicate. It is commonly used in various industrial and scientific applications due to its unique chemical and physical properties. This compound is known for its stability, resistance to thermal shock, and ability to form glassy materials. It is often used in the production of glass, ceramics, and as a component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium borate silicate can be synthesized through the reaction of sodium silicate with boric acid. The process involves mixing an aqueous solution of sodium silicate with boric acid, followed by drying the resulting gel at different temperatures (100°C, 225°C, and 450°C) to obtain solid this compound . The gelling behavior is influenced by the pH of the solution, with optimal gelling observed at pH values between 9 and 10 .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The raw materials, including sodium silicate and boric acid, are mixed in large reactors, and the resulting gel is dried in industrial ovens. The drying process is carefully controlled to ensure consistent quality and properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium borate silicate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stability.
Substitution Reactions: this compound can undergo substitution reactions where borate or silicate ions are replaced by other ions in the compound.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents, but this compound is generally resistant to oxidation.
Reduction: Reducing agents can be used, but the compound’s stability makes reduction reactions less common.
Substitution: Common reagents include other metal salts that can replace sodium ions in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can produce various metal borate or silicate compounds.
Scientific Research Applications
Sodium borate silicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of bioactive glasses for bone regeneration and wound healing.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism by which sodium borate silicate exerts its effects involves the formation of a stable network of borate and silicate ions. This network provides the compound with its unique properties, such as thermal stability and resistance to chemical attack. In biological applications, the compound promotes bone regeneration by forming a bioactive surface that supports cell attachment and growth .
Comparison with Similar Compounds
Borosilicate Glass: Contains boron trioxide and silica, known for its low thermal expansion and high resistance to thermal shock.
Sodium Silicate: A simpler compound used in various industrial applications, but lacks the unique properties provided by the addition of borate.
Boric Acid: Used in various applications but does not form the stable network seen in sodium borate silicate.
Uniqueness: this compound is unique due to its combination of borate and silicate properties, providing enhanced stability, thermal resistance, and bioactivity compared to similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Properties
CAS No. |
50815-87-7 |
|---|---|
Molecular Formula |
BH2Na3O6Si |
Molecular Weight |
205.88 g/mol |
IUPAC Name |
trisodium;dihydroxy(oxo)silane;borate |
InChI |
InChI=1S/BO3.3Na.H2O3Si/c2-1(3)4;;;;1-4(2)3/h;;;;1-2H/q-3;3*+1; |
InChI Key |
LYKSNPCDSUJEIY-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].O[Si](=O)O.[Na+].[Na+].[Na+] |
physical_description |
White odorless powder; [Potters MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
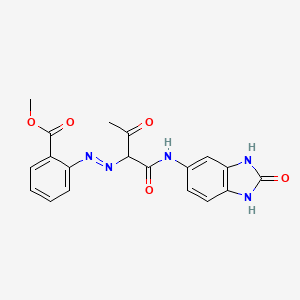
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


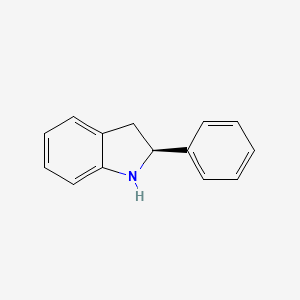
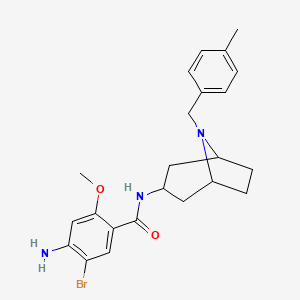
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
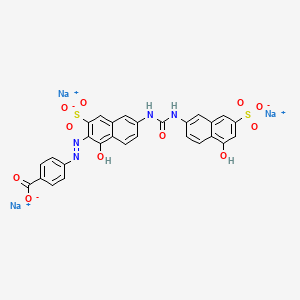

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
